molecular formula C2Cl2F2O B1329302 Chlorodifluoroacetyl chloride CAS No. 354-24-5

Chlorodifluoroacetyl chloride

Cat. No.: B1329302
CAS No.: 354-24-5
M. Wt: 148.92 g/mol
InChI Key: AZPWOLJQERBBBM-UHFFFAOYSA-N
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Description

Contemporary Research Significance in Organic Synthesis and Materials Science

Chlorodifluoroacetyl chloride serves as a key intermediate in the synthesis of a wide array of organic compounds. The presence of electron-withdrawing fluorine and chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive toward nucleophiles. This reactivity is fundamental to its role in organic synthesis.

In the realm of organic synthesis , its primary applications include:

Acylation Agent : Like other acyl chlorides, it readily reacts with nucleophiles such as alcohols to form halogenated esters and with amines to produce halogenated amides. It can also react with hydrogen sulfide (B99878) to yield chlorodifluorothioacetic acid. researchgate.net

Synthesis of Fluorinated Compounds : The molecule is a critical precursor for creating fluorinated derivatives. Incorporating the chlorodifluoroacetyl moiety into other molecules can enhance their chemical stability and biological activity. The carbon-fluorine bond is exceptionally strong (approximately 480 kJ/mol), contributing to the thermal and chemical stability of the resulting products.

Pharmaceutical and Agrochemical Intermediates : The compound is used to synthesize more complex molecules for medicinal and agricultural applications. smolecule.com For instance, it is a building block for tert-butyl chlorodifluoroacetate, an intermediate used in the synthesis of aziridine (B145994) esters, which are valuable in drug development.

In materials science , the unique properties imparted by the fluorine and chlorine atoms are leveraged. Fluorinated compounds often exhibit distinct surface properties, thermal stability, and chemical resistance, making this compound a useful starting material for specialty polymers and materials. The stability conferred by the C-F bond is a critical attribute for materials designed for use in demanding chemical or thermal environments. smolecule.com

Evolution of Research Trajectories for Halogenated Acyl Chlorides

The study of halogenated acyl chlorides has evolved significantly over time. Initial research often focused on simpler mono-halogenated acyl chlorides. However, as the demand for more sophisticated molecules with tailored properties grew, research shifted towards poly-halogenated and mixed-halogenated acyl chlorides like this compound. vulcanchem.com

This evolution is particularly evident in medicinal chemistry. Researchers have progressively used more complex halogenated acyl chlorides to modify existing drug scaffolds, aiming to enhance efficacy, alter pharmacokinetic profiles, or overcome resistance mechanisms. For example, various halogenated acyl chlorides have been reacted with the piperazinyl group of ciprofloxacin (B1669076) to create a diverse library of amide derivatives. nih.govsemanticscholar.orgnih.gov This strategic modification, using acyl chlorides with different hydrocarbon structures and halogen types, allows for a systematic investigation of structure-activity relationships. nih.govsemanticscholar.org The goal of such research is to develop derivatives with improved antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The trajectory of research demonstrates a clear trend: from using simple acylating agents to employing highly functionalized, multi-halogenated reagents. This allows for the precise introduction of specific chemical motifs (like the CF₂Cl group) to fine-tune the properties of the target molecules for advanced applications in fields ranging from pharmaceuticals to materials science. mdpi.com

Physical and Chemical Properties

This compound is a colorless, lachrymatory liquid at room temperature. apolloscientific.co.uklookpolymers.com Its physical and chemical properties are influenced by the presence of both chlorine and fluorine atoms.

PropertyValueSource
Molecular Formula C₂ClF₃O smolecule.com
Molecular Weight 148.92 g/mol lookpolymers.com
CAS Number 354-24-5 apolloscientific.co.uklookpolymers.com
Boiling Point 25 - 30.1 °C lookpolymers.com
Density 1.612 g/cm³
Appearance Colorless Liquid lookpolymers.com

Synthesis and Reactions

Several methods have been developed for the synthesis of this compound.

Synthesis Methods:

From Chlorodifluoroacetic Acid : A common laboratory-scale synthesis involves the reaction of chlorodifluoroacetic acid with phosphorus pentachloride (PCl₅) at elevated temperatures (90-100 °C), followed by distillation of the product. umich.edu

Photochemical Oxidation : An industrial method involves the gas-phase photochemical oxidation of a Freon precursor. google.com In this process, vaporized Freon reacts with chlorine and oxygen under a high-pressure mercury lamp. google.com The molar ratio of the reactants is carefully controlled, and the resulting gas is condensed and purified to yield this compound. google.com

Oxidation of 1,1-dichloro-2,2-difluoroethylene (B1203012) : this compound has been observed as a product from the oxidation of 1,1-dichloro-2,2-difluoroethylene (CCl₂CF₂) in the presence of atomic chlorine and oxygen. nih.govresearchgate.net

Key Reactions: The high reactivity of the acyl chloride group allows it to participate in a variety of chemical transformations.

Reaction with Nucleophiles : It readily reacts with alcohols and amines to form the corresponding esters and amides. For example, its reaction with ethanol (B145695) yields ethyl chlorodifluoroacetate.

Formation of Alkoxides : In the presence of a fluoride (B91410) source like potassium fluoride (KF), it can form a fluorinated alkoxide intermediate, which can then be alkylated. umich.educas.cn For instance, reaction with KF followed by dimethyl sulfate (B86663) produces 2-chloro-1,1,2,2-tetrafluoroethyl methyl ether. umich.edu

Synthesis of Thioacids : It reacts with hydrogen sulfide to form chlorodifluorothioacetic acid. researchgate.net

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Spectroscopy TypeKey FindingsSource
¹⁹F NMR A signal is observed at δ -63.30 ppm (in CDCl₃). umich.edu
Infrared (IR) & Raman The IR and Raman spectra have been recorded for the gaseous, liquid, and solid states. The data suggest that in fluid phases, the molecule exists as a mixture of synclinal and anticlinal conformers. spie.org
Mass Spectrometry Used to identify the compound as a product in atmospheric chemistry studies. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-difluoroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPWOLJQERBBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059864
Record name Chlorodifluoroacetyl chloride
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Molecular Weight

148.92 g/mol
Source PubChem
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CAS No.

354-24-5
Record name 2-Chloro-2,2-difluoroacetyl chloride
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Record name Acetyl chloride, 2-chloro-2,2-difluoro-
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Record name Acetyl chloride, 2-chloro-2,2-difluoro-
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Record name Chlorodifluoroacetyl chloride
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Record name Chlorodifluoroacetyl chloride
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Advanced Synthetic Methodologies and Pathways for Chlorodifluoroacetyl Chloride

Strategic Laboratory and Industrial Synthesis Routes

The production of chlorodifluoroacetyl chloride can be approached through various synthetic routes, each with its own set of advantages and challenges. These methods range from conventional chemical processes to more modern, efficiency-focused photochemical pathways.

Conventional Synthetic Approaches and Associated Methodological Challenges

Historically, the synthesis of this compound has relied on multi-step processes starting from readily available halogenated hydrocarbons. A common strategy involves the oxidation of 1,1-dichloro-2,2-difluoroethylene (B1203012) (DCDFE). The synthesis of DCDFE itself can be achieved through methods like the zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812). acs.org Another significant precursor is chlorotrifluoroethylene (B8367) (CTFE), which can be produced by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane. acs.orgorganic-chemistry.org

However, these conventional routes are not without their difficulties. A primary challenge lies in the formation of byproducts. For instance, in reactions analogous to the chlorination of acetyl chloride to produce chloroacetyl chloride, the formation of further chlorinated species like dichloroacetyl chloride can occur, which are often difficult to separate from the desired product due to similar physical properties. rsc.org The handling of hazardous reagents and the generation of significant waste streams also present considerable environmental and safety concerns. acs.org Furthermore, the market for this compound is susceptible to fluctuations in the prices of raw materials, which can impact the economic viability of these synthetic routes. acs.org Stringent environmental regulations regarding the handling and disposal of halogenated compounds add another layer of complexity and cost to industrial-scale production. acs.org

Starting MaterialTypical Synthesis Route for Precursor
1,1-Dichloro-2,2-difluoroethylene (DCDFE)Zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane acs.org
Chlorotrifluoroethylene (CTFE)Dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc acs.orgorganic-chemistry.org

Photochemical Reaction Pathways for Enhanced Synthesis Efficiency

To circumvent some of the challenges associated with conventional methods, photochemical reactions have been developed as a more efficient and direct route to this compound. One patented method describes the gas-phase photochemical oxidation of a suitable "Freon" precursor, such as 1,1-dichloro-1-fluoroethane (B156305) (Freon 141b) or dichlorofluoroethane, in the presence of chlorine and oxygen. google.com

ParameterValue/Condition
Reactants Freon (e.g., dichlorofluoroethane), Chlorine, Oxygen
Reaction Type Gas-Phase Photochemical Oxidation
Initiation High-Pressure Mercury Lamp
Temperature Reactants pre-heated to 60-150 °C
Advantages Faster reaction, higher efficiency, recycling of unreacted materials, simpler purification google.com

This compound as a Key Precursor in Novel Compound Synthesis

The high reactivity of the acyl chloride group in this compound makes it an excellent starting point for the synthesis of a wide array of more complex molecules with applications in various fields of chemistry.

Derivatization to Carbonyl Isocyanates and Isothiocyanates

This compound serves as a direct precursor to chlorodifluoroacetyl isocyanate and isothiocyanate. The synthesis of chlorodifluoroacetyl isocyanate is achieved through the reaction of this compound with silver cyanate (B1221674) (AgNCO). acs.orgorganic-chemistry.org This reaction provides a clean route to the corresponding isocyanate, which is a valuable reagent in its own right for introducing the chlorodifluoroacetyl group onto nucleophiles.

Similarly, chlorodifluoroacetyl isothiocyanate can be prepared by reacting this compound with a thiocyanate (B1210189) salt, such as silver thiocyanate (AgNCS). acs.orgnih.gov This reaction proceeds efficiently to yield the desired isothiocyanate, a compound with potential applications in the synthesis of biologically active molecules and materials with unique properties. rsc.orgacs.orgnih.gov

Formation of Halogenated Azides and Thioacids

The versatility of this compound extends to the synthesis of halogenated azides and thioacids. Chlorodifluoroacetyl azide (B81097) is prepared by the reaction of this compound with an azide source, such as sodium azide. acs.org This carbonyl azide is a high-energy molecule that can undergo thermal or photochemical Curtius rearrangement to yield chlorodifluoroisocyanate, with the loss of nitrogen gas. acs.orgsigmaaldrich.com This rearrangement provides an alternative route to the isocyanate and is a subject of interest for mechanistic studies in physical organic chemistry. sigmaaldrich.com

Furthermore, this compound can be converted to chlorodifluorothioacetic acid. This transformation is achieved by reacting the acyl chloride with hydrogen sulfide (B99878). researchgate.net The resulting thioacid is a sulfur analog of a carboxylic acid and can serve as a building block for the synthesis of various sulfur-containing compounds.

Utility in Fluoroalkylation of Aromatic Systems

This compound is a valuable reagent for the introduction of the chlorodifluoroacetyl group onto aromatic rings through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the activation of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. organic-chemistry.orgmasterorganicchemistry.comkhanacademy.org This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl chlorodifluoromethyl ketone.

The resulting ketones are versatile intermediates. The presence of the halogenated acetyl group can influence the biological activity of the parent aromatic compound, making this a useful strategy in medicinal chemistry. Moreover, the ketone functionality can be further modified through a variety of standard organic transformations, expanding the synthetic utility of this method. While direct examples of chlorodifluoroacetylation of specific aromatic systems using this method are part of specialized research, the principles of Friedel-Crafts acylation are broadly applicable and suggest the high potential of this compound in this context. acs.orgsigmaaldrich.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of Chlorodifluoroacetyl Chloride

Nucleophilic Acyl Substitution Mechanisms and Kinetic Studies

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including chlorodifluoroacetyl chloride. masterorganicchemistry.com This class of reactions involves the replacement of the chlorine atom by a nucleophile. The general mechanism proceeds through a two-step process known as the addition-elimination mechanism. libretexts.orgyoutube.com

In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org The high reactivity of acid chlorides in these reactions is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org The presence of two additional electron-withdrawing fluorine atoms on the alpha-carbon in this compound further increases the electrophilicity of the carbonyl carbon.

The general sequence for nucleophilic acyl substitution is as follows:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived, unstable intermediate is formed.

Elimination of Leaving Group: The chloride ion is expelled, and the carbonyl group is restored.

While specific kinetic studies on this compound are not extensively detailed in the provided literature, the reactivity is expected to be very high, characteristic of highly halogenated acyl chlorides. The stability of the resulting chloride anion makes the elimination step favorable. khanacademy.org The rate of these reactions is typically limited by the initial nucleophilic addition step. libretexts.org

Photochemical and Thermal Decomposition Pathways

This compound and its derivatives can undergo decomposition when subjected to heat or light. These processes often involve complex reaction pathways, including the formation of highly reactive intermediates.

The decomposition of acyl halides can proceed through radical pathways. For instance, the thermal decomposition of similar chloroacetyl-metal derivatives has been shown to produce metal chlorides and ketene (B1206846) via β-chloride elimination. umich.edu Photochemical decomposition can also initiate the formation of radical species. umich.edu Free radicals are highly reactive chemical species characterized by an unpaired electron. masterorganicchemistry.com The process can be initiated by the homolytic cleavage of a bond, such as the C-Cl bond, upon absorption of energy. libretexts.org

In the context of related compounds, theoretical studies on chlorodifluoroacetyl azide (B81097) (F₂ClCC(O)N₃) have provided significant insights into the formation of nitrene intermediates. rsc.org Upon exposure to UV light, the azide is excited, leading to the elimination of a nitrogen molecule (N₂) and the formation of a chlorodifluoroacetylnitrene intermediate in an excited state. rsc.org This nitrene is a highly reactive species with an electron-deficient nitrogen atom, which is key to its subsequent reactions. nih.govnih.gov The formation of this nitrene intermediate is a critical step in the photo-induced Curtius rearrangement. rsc.orgresearchgate.net

The general process for nitrene formation from the azide is:

F₂ClCC(O)N₃ + hν → [F₂ClCC(O)N₃]* (Excited State)

[F₂ClCC(O)N₃]* → F₂ClCC(O)N (Nitrene) + N₂

The Curtius rearrangement is a well-established reaction that converts an acyl azide into an isocyanate through thermal or photochemical decomposition. wikipedia.orgnih.gov This reaction has been studied for chlorodifluoroacetyl azide, providing a detailed mechanistic understanding. rsc.org

Theoretical investigations using advanced computational methods (MS-CASPT2//CASSCF combined with DFT) have shown that the photo-induced Curtius rearrangement of chlorodifluoroacetyl azide proceeds via a stepwise mechanism involving the nitrene intermediate discussed previously. rsc.orgresearchgate.net After its formation, the singlet nitrene intermediate undergoes a rearrangement where the chlorodifluoromethyl group migrates to the electron-deficient nitrogen atom, leading to the formation of chlorodifluoromethyl isocyanate (F₂ClC-N=C=O). rsc.org

The study highlights that the reaction is initiated by photo-excitation to the S₂ or S₄ electronic states, followed by internal conversion to the S₁ state. From the S₁ state, nitrogen is eliminated to produce the S₁ state nitrene. This excited nitrene then decays to the ground state, where it can either exist as a stable nitrene or rearrange to the final isocyanate product. rsc.org The calculations indicate a preference for the stepwise mechanism via the nitrene intermediate for this particular azide. rsc.org The Curtius rearrangement is known to proceed with complete retention of the stereochemistry of the migrating group. nih.gov

Gas-Phase Reactions and Atmospheric Chemistry Mechanisms

The release of chlorinated organic compounds into the atmosphere is of environmental concern due to their potential role in atmospheric chemistry. nih.gov The gas-phase reactions of this compound and related compounds are important for understanding their atmospheric fate.

In the atmosphere, chlorinated volatile organic compounds (Cl-VOCs) can be degraded by reacting with photochemically generated species such as hydroxyl radicals (•OH) and chlorine atoms (Cl•). nih.govcopernicus.org For compounds containing C-H bonds, the reaction is often initiated by hydrogen atom abstraction.

Kinetic studies on the gas-phase reactions of methyl chlorodifluoroacetate (CF₂ClC(O)OCH₃) and ethyl chlorodifluoroacetate (CF₂ClC(O)OCH₂CH₃) with chlorine atoms provide a model for the atmospheric behavior of the chlorodifluoroacetyl moiety. rsc.org The reaction with Cl atoms proceeds via H-atom abstraction from the alkyl group of the ester. The rate coefficients for these reactions have been measured and show a dependence on temperature, which can be described by the Arrhenius equation. rsc.org The abstraction of a hydrogen atom leads to the formation of an alkyl radical, which then undergoes further reactions in the presence of atmospheric oxygen. rsc.org

Table 1: Arrhenius Expressions for the Reaction of Chlorodifluoroacetate Esters with Cl Atoms

ReactantArrhenius Expression (k(T) in cm³ molecule⁻¹ s⁻¹)Temperature Range (K)
Methyl Chlorodifluoroacetate(9.6 ± 5.1) × 10⁻¹² exp[−(1363 ± 79)/T]287–313
Ethyl Chlorodifluoroacetate(64.4 ± 29.7) × 10⁻¹² exp[−(1110 ± 68)/T]287–313
Data sourced from Teruel et al. (2015) rsc.org

Mechanistic modeling and computational chemistry are crucial tools for understanding the complex reaction pathways of atmospheric pollutants. For the photo-induced Curtius rearrangement of chlorodifluoroacetyl azide, high-level quantum chemical calculations have been employed to map out the potential energy surfaces of the reaction. rsc.org These calculations elucidated the mechanism, identifying the key intermediates (such as the nitrene) and the transition states connecting them. This modeling provided a clear picture of how the azide is converted to an isocyanate under photochemical conditions. rsc.org

In the atmospheric oxidation of chlorodifluoroacetate esters by chlorine atoms, the reaction mechanism following the initial H-atom abstraction has been rationalized. rsc.org The resulting radical reacts with O₂ to form a peroxy radical. The subsequent fate of the alkoxy radicals formed determines the final products. For ethyl chlorodifluoroacetate, the dominant pathway is an α-ester rearrangement, which leads to the formation of chlorodifluoroacetic acid (CF₂ClC(O)OH) with a high yield (86 ± 8)%. rsc.org For methyl chlorodifluoroacetate, the reaction of the alkoxy radical with O₂ is more competitive, leading to the formation of a mixed anhydride, CF₂ClC(O)OC(O)H, and a lower yield of chlorodifluoroacetic acid (34 ± 5)%. rsc.org These studies demonstrate how mechanistic modeling helps to explain the distribution of reaction products observed experimentally.

Advanced Spectroscopic and Structural Investigations of Chlorodifluoroacetyl Chloride and Its Derivatives

Application of Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in elucidating the conformational landscape of chlorodifluoroacetyl chloride. Like many acyl chlorides, this compound can exist in different rotational isomers, or conformers, arising from rotation about the C-C single bond. These conformers, often referred to as syn or gauche, correspond to different dihedral angles between the C=O bond and the C-Cl bond of the chlorodifluoromethyl group.

Studies combining experimental IR and Raman spectroscopy with quantum chemical calculations have shown that this compound exists as a mixture of conformers in the gas and liquid phases. The relative populations of these conformers are temperature-dependent, allowing for the determination of their relative stabilities. For related acyl chlorides, temperature-dependent infrared spectroscopy of the substance dissolved in liquid xenon has been a powerful technique to determine the enthalpy difference between conformers. nih.gov

The vibrational spectra exhibit distinct bands corresponding to the fundamental vibrational modes of each conformer. By analyzing these spectra, researchers can assign specific frequencies to the stretching and bending vibrations of the different conformers. For instance, the carbonyl (C=O) stretching frequency is particularly sensitive to the conformational state of the molecule.

Table 1: Selected Vibrational Frequencies for Conformers of Related Acyl Halides

Vibrational ModeConformerFrequency (cm⁻¹)Reference
C=O Stretchanti1785 nih.gov
C=O Stretchsyn1775 nih.gov
C-Cl Stretchanti870 nih.gov
C-Cl Stretchsyn725 nih.gov

Note: Data presented is for a related molecule, trans-3-chloropropenoyl chloride, to illustrate the application of the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (¹⁹F and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.gov

The ¹⁹F NMR spectrum of this compound provides a distinct signal for the fluorine atoms. The chemical shift of this signal is influenced by the surrounding electron density. In different conformers, the spatial arrangement of the atoms varies, leading to slightly different magnetic environments for the fluorine nuclei and potentially resolvable signals or a weighted average signal depending on the rate of interconversion.

¹³C NMR spectroscopy complements the ¹⁹F data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the chlorodifluoromethyl carbon are diagnostic of the molecule's structure. The coupling between the carbon and fluorine atoms (J-coupling) can also be observed, providing further structural insights.

Table 2: Representative NMR Data for Fluorinated Organic Compounds

NucleusCompound TypeChemical Shift Range (ppm)Reference
¹⁹FTrifluoroacetyl group-70 to -80 dovepress.com
¹³CCarbonyl carbon (in acyl halides)160 to 180 marquette.edu
¹³CFluorinated carbon110 to 130 (with C-F coupling) marquette.edu

Note: The table provides typical chemical shift ranges for functional groups found in this compound, based on data from related compounds.

Electron Diffraction (GED) for Gas-Phase Molecular Geometry Determination

Gas-phase electron diffraction (GED) is a primary technique for determining the precise molecular geometry of volatile compounds in the absence of intermolecular forces that are present in the liquid or solid state. wikipedia.org This method provides accurate measurements of bond lengths, bond angles, and dihedral angles.

GED studies on this compound and related molecules have provided detailed structural parameters. These experimental results, often coupled with high-level theoretical calculations, allow for the definitive characterization of the equilibrium geometry of the different conformers. The data reveals the extent of puckering and the precise arrangement of the atoms in three-dimensional space.

Table 3: Typical Gas-Phase Molecular Geometry Parameters for Acyl Halides

ParameterBond/AngleValueReference
Bond LengthC=O~1.18 Å
Bond LengthC-C~1.52 Å
Bond LengthC-Cl (acyl)~1.76 Å
Bond LengthC-F~1.34 Å
Bond AngleC-C=O~125°
Bond AngleF-C-F~108°

Note: The values are representative of acyl halides and fluorinated carbons and are used to illustrate the type of data obtained from GED studies.

Electronic Structure Probing via Photoelectron and Photoionization Mass Spectrometry (PES, PIMS)

Photoelectron spectroscopy (PES) and photoionization mass spectrometry (PIMS) are powerful techniques for investigating the electronic structure of molecules. nih.gov PES measures the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons, providing direct information about the energies of molecular orbitals. PIMS identifies the resulting ions, offering insights into fragmentation pathways.

For this compound, these methods can be used to determine its ionization energies. nih.gov The analysis of the photoelectron spectrum, aided by theoretical calculations, allows for the assignment of ionization bands to specific molecular orbitals, such as those associated with the carbonyl group, the chlorine and fluorine lone pairs, and the C-C and C-Cl sigma bonds. This provides a detailed picture of the molecule's electronic makeup. rsc.org

Table 4: Representative Ionization Energies for Chlorinated and Fluorinated Molecules

Molecule TypeOrbitalIonization Energy (eV)Reference
Chloraminen(N)~9.7 nih.gov
Chloramine Radicaln(N)~9.94 nih.gov

Note: Data for related nitrogen chlorides are provided to illustrate the type of information obtained from PES and PIMS.

Microwave Spectroscopy for Nuclear Quadrupole Coupling Analysis

Microwave spectroscopy provides highly accurate rotational constants for polar molecules in the gas phase, from which precise molecular structures can be derived. rsc.org For molecules containing nuclei with a non-spherical charge distribution, such as chlorine (³⁵Cl and ³⁷Cl), this technique also allows for the determination of nuclear quadrupole coupling constants. uva.es

The nuclear quadrupole coupling constants provide detailed information about the electric field gradient at the site of the chlorine nucleus. This, in turn, is a sensitive probe of the electronic environment and the nature of the chemical bond. By analyzing the fine structure of the rotational transitions caused by the interaction of the chlorine nuclear quadrupole moment with the molecular rotation, researchers can gain a deeper understanding of the C-Cl bond's character in this compound. uva.es

Table 5: Illustrative Nuclear Quadrupole Coupling Constants for Chlorinated Molecules

MoleculeNucleusCoupling Constant (χcc, MHz)Reference
2-Chloro-4-fluorotoluene³⁵Cl-39.432 uva.es
2-Chlorotoluene³⁵Cl-67.972 uva.es

Note: The data for related chlorinated aromatic compounds demonstrates the sensitivity of the nuclear quadrupole coupling constant to the molecular electronic structure.

Computational Chemistry and Theoretical Modeling of Chlorodifluoroacetyl Chloride

Ab Initio and Density Functional Theory (DFT) for Molecular Structure and Stability

Theoretical calculations reveal that the molecule adopts a structure where the carbonyl group influences the spatial arrangement of the adjacent chlorodifluoroacetyl group. High-level ab initio calculations and various DFT functionals, often paired with extensive basis sets like 6-311+G(3df), are utilized to accurately model the molecule. These calculations consistently predict a stable structure and provide the foundation for further analysis of its conformational landscape and spectroscopic properties. The stability of related chlorinated and fluorinated molecules has been explored, providing a comparative context for understanding the forces at play within chlorodifluoroacetyl chloride. researchgate.net

Table 1: Calculated Structural Parameters of this compound Note: The following data is illustrative and based on typical results from DFT calculations for similar halogenated acetyl chlorides. Actual values can vary based on the level of theory and basis set used.

ParameterValue (DFT/B3LYP/6-311+G(d,p))
C=O Bond Length~1.18 Å
C-C Bond Length~1.54 Å
C-Cl (acetyl) Bond Length~1.79 Å
C-Cl (difluoro) Bond Length~1.75 Å
C-F Bond Length~1.35 Å
O=C-C Angle~125°
Cl-C-C Angle (acetyl)~112°

Conformational Energy Landscape and Isomeric Interconversion Studies

The presence of a single C-C bond in this compound allows for rotational isomerism. The conformational energy landscape describes the potential energy of the molecule as a function of the dihedral angle of rotation around this bond. chemrxiv.org Computational studies map this landscape to identify stable conformers (energy minima) and the transition states that separate them.

For similar molecules, such as chlorodifluoroacetyl azide (B81097), studies have identified distinct conformers, such as gauche and syn forms, with one being the global minimum. acs.org The energy barriers for interconversion between these conformers are also calculated, providing insight into the molecule's flexibility and the relative populations of each isomer at a given temperature. The topology of this energy landscape is crucial for understanding the molecule's reactivity, as different conformers may exhibit different reaction pathways. chemrxiv.org

Table 2: Relative Conformational Energies of this compound Isomers Note: This table presents hypothetical data to illustrate the concept of a conformational energy landscape. The labels 'syn' and 'gauche' refer to the relative positions of the two chlorine atoms with respect to the C-C bond.

ConformerRelative Energy (kcal/mol)Dihedral Angle (Cl-C-C=O)
Gauche0.00 (Global Minimum)~65°
Syn (Transition State)~4.5
Anti (Local Minimum)~1.2180°

Theoretical Prediction of Reaction Energetics and Transition States

Computational chemistry is instrumental in exploring the potential chemical reactions of this compound. By calculating the potential energy surfaces for various reaction pathways, researchers can predict reaction energetics, such as activation energies and heats of reaction. nih.gov This is vital for understanding its reactivity with other chemical species, its decomposition pathways, and for designing synthetic routes.

For instance, theoretical studies on the reactions of chloride ions with similar fluorinated molecules have detailed the energetics of S_N2 reactions, including the identification of energy thresholds and transition state barriers. nih.govresearchgate.net Similar methodologies can be applied to this compound to model its hydrolysis, or reactions with nucleophiles. These calculations help to elucidate reaction mechanisms by identifying intermediate structures and the highest energy point along the reaction coordinate, known as the transition state. The presence of chloride ions has been shown to stabilize transition states in certain acid-catalyzed reactions, a factor that could be relevant to the reactivity of this compound. nih.gov

Electronic Structure Calculations and Orbital Analysis

Understanding the electronic structure of a molecule is key to comprehending its chemical behavior. nih.gov Electronic structure calculations for this compound focus on the distribution of electrons within the molecule and the nature of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electronegative halogen and oxygen atoms significantly influence the energies and spatial distributions of these frontier orbitals. Analysis of these orbitals helps predict sites of electrophilic and nucleophilic attack. For example, studies on related molecules show that high-lying orbitals can have significant halide character. nih.gov

Quantum Chemical Approaches to Spectroscopic Parameter Prediction

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.gov For this compound, these methods can generate theoretical vibrational (infrared and Raman) spectra.

By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions, such as C=O stretching, C-C stretching, and various bending modes. researchgate.net The agreement between calculated and experimental spectra serves as a powerful validation of the computed molecular structure and force field. nih.gov For related compounds, theoretical predictions have been crucial in identifying and characterizing new species through their vibrational signatures. acs.org These computational approaches provide a detailed picture of the molecule's vibrational dynamics.

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table is a representative example. The accuracy of predicted frequencies often requires scaling to correct for anharmonicity and basis set limitations.

Vibrational ModeCalculated Frequency (Scaled)Experimental FrequencyAssignment
ν1~1810~1815C=O Stretch
ν2~1190~1195CF2 Symmetric Stretch
ν3~1150~1152CF2 Asymmetric Stretch
ν4~850~855C-C Stretch
ν5~600~605C-Cl (acetyl) Stretch

Applications of Chlorodifluoroacetyl Chloride As a Fluorinated Building Block in Advanced Organic Synthesis

Synthesis of Active Pharmaceutical Ingredients and Agrochemicals

The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. Chlorinated compounds are also a cornerstone of the pharmaceutical industry; in the United States, over 88% of pharmaceuticals rely on chlorine chemistry in their synthesis. nih.gov As a bifunctional reagent containing both fluorine and chlorine, chlorodifluoroacetyl chloride serves as a vital intermediate in the synthesis of these complex molecules. google.com Its primary role is to introduce the chlorodifluoroacetyl group, which can be a key structural element or a precursor to other functional groups in the target active ingredient. google.com

The high reactivity of the acyl chloride group allows for facile reactions with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. google.com This makes it a versatile tool for medicinal and agricultural chemists. While specific, large-scale commercial drugs or pesticides using this exact starting material are not prominently detailed in publicly available literature, its application is evident in specialized areas. For instance, the related compound, chlorodifluoroacetic anhydride, is used to derivatize complex pharmaceutical molecules, such as 1-(2-phenyladamant-1-yl)-2-methylaminopropane, to facilitate analysis by gas chromatography. This highlights the utility of the chlorodifluoroacetyl group in modifying bioactive molecules. The compound is broadly applied in the fields of medicine and pesticides as a key chemical intermediate. google.com

Application AreaRole of this compoundExample Reaction TypeSignificance
PharmaceuticalsIntermediate for introducing the -C(O)CClF₂ moiety into potential drug candidates. google.comAcylation of amines to form amides.The fluorinated group can enhance metabolic stability and binding properties of the final API. nih.gov
AgrochemicalsBuilding block for novel pesticides. google.comAcylation of alcohols to form esters.Introduction of fluorine can increase the potency and alter the environmental persistence of the agrochemical.
Analytical ChemistryUsed to create derivatives of pharmaceutical compounds for analysis (as chlorodifluoroacetic anhydride). Derivatization of amine-containing drugs.Enables the determination of diastereoisomeric content and quantification in biological samples.

Development of Specialty Fluorinated Materials

The introduction of fluorine into polymers gives rise to specialty materials with exceptional properties, including high thermal stability, robust chemical resistance, and low surface energy. These fluoropolymers are indispensable in a vast array of applications, from high-performance electronics to advanced coatings. This compound serves as a valuable precursor for the synthesis of fluorinated monomers, which are subsequently polymerized to create these advanced materials.

There are two primary pathways for creating fluoropolymers: the polymerization of fluorine-containing monomers and the chemical modification of non-fluorinated parent polymers. This compound is particularly useful in the first approach. By reacting it with appropriate molecules, chemists can synthesize unique monomers containing the chlorodifluoroacetyl group. These monomers can then be polymerized, often with other monomers like tetrafluoroethylene, to produce novel copolymers. The incorporation of the CClF₂ group can be tailored to fine-tune the mechanical strength, wearability, and other physical properties of the resulting polymer resins.

Property Imparted by FluorineDescriptionRelevance to Materials Science
High Thermal StabilityThe carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated polymers resistant to high temperatures.Enables use in demanding environments such as aerospace, automotive, and industrial processing.
Enhanced Chemical ResistanceThe fluorine sheath protects the polymer backbone from attack by a wide range of chemicals, solvents, and acids.Ideal for chemical processing equipment, seals, gaskets, and protective linings.
Low Surface EnergyFluorinated surfaces exhibit low friction and are highly repellent to both water (hydrophobic) and oil (oleophobic).Used for non-stick coatings (e.g., Teflon), water-repellent fabrics, and anti-graffiti surfaces.
Low Refractive IndexFluoropolymers typically have a lower refractive index than their non-fluorinated counterparts.Applications in optical fibers, anti-reflective coatings, and cladding materials.

Strategies for Introducing Halodifluoromethyl Moieties into Complex Molecules

The core utility of this compound in synthesis stems from its highly reactive acyl chloride functional group. The carbonyl carbon is rendered significantly electron-poor (electrophilic) by the strong electron-withdrawing inductive effects of the two fluorine atoms and the chlorine atom on the adjacent carbon, as well as the chlorine atom of the acyl chloride group itself. This high electrophilicity makes it an excellent substrate for nucleophilic acyl substitution reactions, which is the primary strategy for incorporating the halodifluoromethyl moiety.

In this common mechanism, a nucleophile (an electron-rich species) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, regenerating the carbonyl double bond and resulting in the final acylated product. This straightforward yet powerful strategy allows for the formation of a variety of functional groups.

More advanced strategies involve the use of transition metal catalysis to form new carbon-carbon bonds. For example, rhodium-catalyzed addition reactions of chloroacetyl chlorides to alkynes have been developed to create complex chlorinated butenone derivatives. nih.gov This type of catalytic approach could potentially be adapted for this compound to construct even more elaborate molecular architectures, opening new avenues for complex molecule synthesis. Such catalytic cycles often involve steps like oxidative insertion and reductive elimination to forge new bonds with high efficiency and selectivity. youtube.com

NucleophileReactant ClassProduct ClassGeneral Reaction
R-OHAlcoholEsterCClF₂COCl + R-OH → CClF₂COOR + HCl
R-NH₂Primary AmineSecondary AmideCClF₂COCl + R-NH₂ → CClF₂CONHR + HCl
R₂NHSecondary AmineTertiary AmideCClF₂COCl + R₂NH → CClF₂CONR₂ + HCl
H₂OWaterCarboxylic AcidCClF₂COCl + H₂O → CClF₂COOH + HCl

Green Chemistry Approaches in this compound Applications

While this compound is a valuable reagent, its high reactivity necessitates careful handling and consideration of environmental and safety principles. Green chemistry seeks to minimize the environmental impact of chemical processes through intelligent design. Several green chemistry principles are relevant to the synthesis and application of this compound.

In its application, the development of catalytic reactions represents a significant green strategy. Transition metal-catalyzed reactions, such as the rhodium-catalyzed additions, allow for highly efficient transformations under milder conditions and with lower catalyst loadings compared to stoichiometric reagents. nih.gov Another major area of green chemistry is the use of sustainable solvents. rsc.org Research into replacing conventional volatile organic compounds with greener alternatives like ionic liquids or deep eutectic solvents is ongoing across the chemical industry and could be applied to reactions involving this compound to reduce solvent-related pollution. rsc.org

Green Chemistry PrincipleApplication StrategyBenefit
Waste PreventionRecycling unreacted starting materials during synthesis. google.comIncreases material utilization and reduces chemical waste.
Atom EconomyDesigning reactions, like catalytic additions, where most atoms from the reactants are incorporated into the final product. nih.govMaximizes the efficiency of a synthetic route.
CatalysisEmploying catalytic amounts of reagents (e.g., rhodium complexes) instead of stoichiometric amounts. nih.govresearchgate.netReduces waste, often allows for milder reaction conditions, and can improve selectivity.
Safer Solvents and AuxiliariesReplacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. rsc.orgReduces air pollution, health and safety risks, and environmental impact.
Design for Energy EfficiencyUsing photochemical reactions or catalytic processes that run at lower temperatures. google.comReduces energy consumption and associated greenhouse gas emissions.

Analytical Methodologies for the Detection and Quantification of Chlorodifluoroacetyl Chloride in Research Contexts

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to the separation of chlorodifluoroacetyl chloride from complex matrices prior to its quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques, with the choice depending on the sample matrix and the required sensitivity.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column. Due to the reactive nature of acyl chlorides, direct injection can sometimes be challenging, leading to potential degradation in the injector or on the column. japsonline.comjapsonline.com

In the analysis of the closely related chloroacetyl chloride, a GC-Flame Ionization Detection (FID) method has been developed. japsonline.comjapsonline.com This approach often involves indirect quantification by converting the highly reactive acyl chloride into a more stable derivative, such as a methyl ester, by reaction with an alcohol like methanol (B129727). japsonline.comjapsonline.com A similar strategy could be applied to this compound. For instance, a DB-Wax capillary column, which has a polyethylene (B3416737) glycol stationary phase, has been shown to provide good peak shape and separation for the methyl ester of chloroacetyl chloride. japsonline.com

A significant challenge in the direct GC analysis of acyl chlorides is their potential for on-column reactions, which can lead to asymmetric peak shapes and poor reproducibility. japsonline.com To circumvent this, derivatization is often employed to create a more thermally stable and less reactive analyte.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For acyl chlorides, which are highly reactive towards protic solvents, reversed-phase HPLC is often employed with careful selection of the mobile phase. The direct analysis of these compounds can be problematic due to their reactivity with water, a common component of reversed-phase mobile phases. google.com

To address this, derivatization is a common strategy in HPLC analysis of acyl chlorides. A chemical derivatization HPLC method has been developed for the determination of chloroacetyl chloride and chloroacetic acid. japsonline.com Another approach involves the use of a derivatizing agent that reacts with the acyl chloride to form a stable, highly chromophoric or fluorophoric derivative, which can then be easily detected by a UV-Visible or fluorescence detector. For example, 9-((N-methylamino)methyl)anthracene (MAMA) has been used as an in-situ derivatizing agent for chloroacetyl chloride, allowing for sensitive detection by HPLC with fluorescence detection. osti.gov A similar strategy could be adapted for this compound.

A general derivatization HPLC-Diode Array Detection (DAD) method for acyl chlorides has also been reported, using nitrophenylhydrazine (B1144169) as the derivatization reagent. google.com This method takes advantage of the rapid reaction between the acyl chloride and the hydrazine (B178648) group to form a stable derivative with strong absorption in the UV-visible region, minimizing matrix interference. google.com

Below is an interactive data table summarizing typical chromatographic conditions for the analysis of analogous acyl chlorides, which could serve as a starting point for method development for this compound.

ParameterGas Chromatography (for Methyl Chloroacetate)High-Performance Liquid Chromatography (Derivatized)
Column DB-Wax (30 m x 0.25 mm, 0.25 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase/Carrier Gas Helium or NitrogenAcetonitrile/Water gradient
Detector Flame Ionization Detector (FID)Diode Array Detector (DAD) or Fluorescence
Derivatizing Agent Methanol2-Nitrophenylhydrazine (B1229437) or MAMA
Typical Retention Time ~10.8 minutes for Methyl Chloroacetate japsonline.comDependent on derivative and gradient
Limit of Quantification (LOQ) 0.38 ppm (for Chloroacetyl Chloride) japsonline.com0.03% w/w (for Chloroacetyl Chloride) japsonline.com

Advanced Spectroscopic Detection Methods (e.g., Mass Spectrometry, Nuclear Magnetic Resonance for quantitative analysis)

Spectroscopic methods provide invaluable information for the identification and quantification of this compound. Mass spectrometry offers high sensitivity and structural information, while Nuclear Magnetic Resonance spectroscopy is a powerful tool for quantitative analysis without the need for identical standards.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a definitive technique for the identification of volatile compounds. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). youtube.comdocbrown.info Fragmentation patterns would provide further structural confirmation. For instance, the fragmentation of chlorinated compounds in MS often involves the loss of a chlorine atom or the entire acyl chloride group. youtube.comdocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For this compound, both ¹⁹F NMR and ¹³C NMR would be particularly informative.

¹⁹F NMR: The presence of two fluorine atoms would give rise to a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of the -CF₂Cl group. The typical chemical shift range for fluorine atoms in an acyl fluoride (B91410) (-C(=O)F) is between -70 to -20 ppm relative to CFCl₃. ucsb.edu While the fluorine atoms in this compound are not directly bonded to the carbonyl group, their chemical shift would still fall within a predictable range for fluorinated acyl chlorides. The large chemical shift dispersion in ¹⁹F NMR generally leads to less signal overlap compared to ¹H NMR. dovepress.com

Quantitative NMR (qNMR): qNMR can be used to determine the concentration of an analyte without the need for a standard of the same compound. This is achieved by comparing the integral of an analyte signal to the integral of a known amount of an internal standard. researchgate.net For the quantitative analysis of this compound, an internal standard with a known concentration and a signal that does not overlap with the analyte's signals would be added to the sample. Both ¹H NMR (if a suitable proton-containing internal standard is used) and ¹⁹F NMR can be employed for quantitative purposes. Furthermore, ³⁵Cl NMR has been shown to be a viable technique for the quantitative determination of chloride in pharmaceutical compounds, which could potentially be adapted for the analysis of the acyl chloride group. osti.govnih.govresearchgate.net

The following table summarizes the expected spectroscopic data for this compound based on general principles and data for analogous compounds.

Spectroscopic TechniqueExpected Observations for this compound
Mass Spectrometry (MS) Molecular ion peak showing isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in ~3:1 ratio). Fragmentation may include loss of Cl, COCl, and CF₂Cl.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms in the -CF₂Cl group. The chemical shift would be characteristic of a difluoromethyl group adjacent to a carbonyl chloride.
¹³C NMR Two signals corresponding to the carbonyl carbon and the difluoromethyl carbon. The carbonyl carbon would be a triplet due to coupling with the two fluorine atoms.
³⁵Cl NMR A signal corresponding to the chlorine atom in the acyl chloride group, potentially useful for quantitative analysis. osti.govnih.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy to improve the analytical detection of this compound, particularly for chromatographic methods. japsonline.com The primary goals of derivatization in this context are to increase the stability of the analyte, improve its chromatographic properties (e.g., peak shape), and enhance its detectability. gcms.cz

For Gas Chromatography (GC):

As previously mentioned, the high reactivity of acyl chlorides can be problematic for direct GC analysis. Derivatization to a more stable form is often necessary.

Esterification: Reaction with an alcohol, such as methanol or 2-propanol, converts the acyl chloride to its corresponding ester. japsonline.com These esters are generally more volatile and less reactive than the parent acyl chlorides, leading to better chromatographic performance. The resulting methyl or isopropyl difluorochloroacetate could then be analyzed by GC-FID or GC-MS.

Amidation: Reaction with an amine, such as piperidine, can also be used to form a stable amide derivative. nih.gov This approach has been successfully applied to the analysis of chloroacetyl chloride. nih.gov

For High-Performance Liquid Chromatography (HPLC):

Derivatization for HPLC analysis often focuses on introducing a chromophoric or fluorophoric tag to the molecule, thereby increasing its sensitivity for UV-Visible or fluorescence detection.

Reaction with Aromatic Amines or Hydrazines: Reagents like 2-nitrophenylhydrazine react with acyl chlorides to form highly conjugated derivatives that absorb strongly in the UV-visible range. google.com This allows for sensitive detection even at low concentrations.

Fluorescent Tagging: Reagents such as 9-((N-methylamino)methyl)anthracene (MAMA) can be used to introduce a fluorescent tag onto the acyl chloride molecule. osti.gov This leads to extremely sensitive detection by HPLC with a fluorescence detector.

The choice of derivatization strategy depends on the analytical technique being used, the required sensitivity, and the nature of the sample matrix. It is important to ensure that the derivatization reaction is complete and does not introduce any interfering byproducts. japsonline.com

Environmental Research on the Fate and Transport of Chlorodifluoroacetyl Chloride

Atmospheric Transformation and Degradation Pathways

The atmospheric fate of chlorodifluoroacetyl chloride is primarily governed by its reactions with atmospheric oxidants and its susceptibility to photolysis and hydrolysis. As an acyl chloride, it is expected to be highly reactive towards nucleophiles, including water.

Photolysis, the breakdown of a molecule by light, is another potential atmospheric degradation pathway. For instance, the photolysis of acetyl chloride in the gas phase produces carbon monoxide, methyl chloride, and vinyl chloride. chemnet.com Theoretical studies on a related compound, chlorodifluoroacetyl azide (B81097), indicate that it undergoes photo-induced rearrangement upon irradiation with UV light, suggesting that the chlorodifluoroacetyl group is photochemically active. henrys-law.org However, specific experimental data on the photolysis rate and products of this compound in the atmosphere are lacking.

Environmental Partitioning and Distribution Studies

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as air, water, soil, and biota. This behavior is largely determined by its physicochemical properties, including vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Limited data is available for the physicochemical properties of this compound. henrys-law.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C2Cl2F2O
Molecular Weight 148.92 g/mol
Boiling Point 30.1°C at 760 mmHg
Density 1.612 g/cm³

This table is interactive. Users can sort and filter the data.

The high vapor pressure and low boiling point of this compound suggest that it will exist predominantly in the gas phase in the atmosphere. henrys-law.org Its partitioning behavior between air and water is described by the Henry's Law constant, but this value is not available in the reviewed literature for this specific compound. copernicus.orgcopernicus.orghenrys-law.orgwikipedia.org

The octanol-water partition coefficient (log Kow) is a key parameter for assessing a chemical's tendency to partition into fatty tissues of organisms versus water. fao.org A high log Kow value is often associated with a higher potential for bioaccumulation. fao.org There are no experimentally determined or estimated log Kow values for this compound found in the reviewed literature. The rapid hydrolysis of acyl chlorides suggests that its persistence in water and subsequent partitioning into biota may be limited. epa.gov

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate is a critical aspect of its environmental risk assessment.

There are no specific studies on the bioaccumulation potential of this compound in any environmental system. The primary indicator for bioaccumulation potential, the log Kow value, is not available for this compound. fao.org

Generally, compounds that are rapidly degraded in the environment have a lower potential for bioaccumulation. Given that acyl chlorides are known to hydrolyze quickly in the presence of water, it is likely that this compound would be transformed into chlorodifluoroacetic acid and hydrochloric acid before significant uptake and accumulation in organisms could occur. epa.govnoaa.gov However, without experimental data, this remains a supposition based on chemical class reactivity. Studies on other chlorinated compounds, such as chlorinated paraffins, have shown that bioaccumulation is influenced by factors like carbon chain length and the degree of chlorination. copernicus.org

Methodologies for Assessing Environmental Persistence and Reactivity

Assessing the environmental persistence and reactivity of a chemical involves a combination of laboratory experiments, field monitoring, and computational modeling.

For determining the atmospheric reactivity of compounds like this compound, kinetic studies are often employed. These experiments, typically conducted in photoreactors coupled with analytical instruments like Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography (GC), measure the rate coefficients of reactions with atmospheric oxidants such as OH radicals and chlorine atoms. chemicalbook.comnih.gov Structure-Activity Relationships (SARs) can also be used to estimate reaction rates and degradation pathways based on the chemical's molecular structure. chemicalbook.comnih.gov

The detection and quantification of chlorinated compounds in environmental matrices like water, soil, and air often rely on chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and measuring the concentration of specific organic compounds. chemicalbook.comnih.gov For inorganic chloride, which is a product of the hydrolysis of this compound, methods such as ion chromatography and spectrophotometry are commonly used. researchgate.netnih.gov

The persistence of a chemical is often evaluated by its environmental half-life, which can be determined from degradation studies under various conditions (e.g., photolysis, hydrolysis, biodegradation). nih.gov For instance, studies on the pesticide chlorothalonil (B1668833) have used laboratory experiments to determine its half-life under different light and pH conditions. nih.gov Similar methodologies could be applied to assess the persistence of this compound, but no such specific studies have been found in the reviewed literature.

Mechanistic Toxicological Research Considerations for Chlorodifluoroacetyl Chloride

In Vitro and In Vivo Models for Mechanistic Studies

The investigation of the toxicological properties of chemical compounds such as chlorodifluoroacetyl chloride relies on a combination of in vitro (cell-based) and in vivo (animal-based) models. These models are essential for elucidating the mechanisms of toxicity and for assessing potential hazards to human health. While specific studies on this compound are not extensively documented in publicly available literature, the established methodologies in toxicology provide a clear framework for its evaluation.

In Vitro Models

In vitro systems are crucial for initial toxicity screening and for detailed mechanistic studies at the cellular and molecular level. nih.gov They offer advantages in terms of cost-effectiveness, high-throughput screening capabilities, and the reduction of animal use. nih.gov For a reactive compound like this compound, a variety of human and animal cell lines could be employed to investigate its cytotoxic potential.

Human-derived cell lines are particularly valuable for their relevance to human health. nih.gov For instance, liver cell lines such as HepG2/C3A are commonly used to assess hepatotoxicity, as the liver is a primary site of xenobiotic metabolism. nih.gov Given that this compound is a volatile compound, specialized in vitro systems designed for testing inhaled substances, such as 3D respiratory tissue models (e.g., EpiAirway™), could be utilized to mimic exposure to the respiratory tract. nih.gov Other relevant cell lines could include those derived from the skin, kidneys, or nervous system, depending on the anticipated target organs of toxicity.

The selection of appropriate in vitro models would be guided by the physicochemical properties of this compound and its expected routes of exposure. The table below illustrates some of the potential in vitro models and the toxicological endpoints that could be assessed.

Table 1: Illustrative In Vitro Models for this compound Toxicity Testing

Cell Line/ModelTarget Organ/SystemPotential Toxicological Endpoints to be Measured
HepG2/C3ALiverCell viability, cytotoxicity (LDH release), oxidative stress (ROS production), mitochondrial dysfunction, genotoxicity.
A549 / BEAS-2BLungInflammatory responses (cytokine release), barrier integrity, apoptosis.
HaCaTSkinIrritation potential, cell viability, inflammatory markers.
SH-SY5YNervous SystemNeurotoxicity, neurite outgrowth inhibition, apoptosis. nih.gov
3D Reconstructed Human EpidermisSkinCorrosion and irritation potential according to OECD guidelines. mdpi.com
EpiAirway™Respiratory TractCiliary beating frequency, mucus production, tissue morphology, inflammatory responses. nih.gov

In Vivo Models

In vivo studies in animal models remain a cornerstone of toxicological research, providing data on the systemic effects of a chemical and its behavior within a whole organism. nih.gov Rodent models, such as rats and mice, are most commonly used due to their well-characterized genetics and physiology, and the availability of historical control data.

For a compound like this compound, in vivo studies would be designed to identify target organs, establish dose-response relationships, and investigate the mechanisms of toxicity observed in vitro. The route of administration in these studies would be chosen to mimic potential human exposure scenarios, such as inhalation, dermal contact, or oral ingestion.

The use of genetically modified animal models can also provide deeper insights into the specific pathways involved in toxicity. For example, mice with specific genes "knocked out" can help to identify the role of particular enzymes or receptors in the metabolic activation or detoxification of this compound.

Investigation of Molecular Mechanisms of Cellular Perturbation

Understanding how a chemical perturbs cellular processes at the molecular level is a key goal of mechanistic toxicology. For a reactive acyl chloride like this compound, several molecular mechanisms of cellular perturbation are plausible.

One of the primary mechanisms of toxicity for reactive chemicals is the induction of oxidative stress . This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. The role of chloride ions in cellular injury, including their involvement in oxidative stress and the activation of transcription factors like NF-κB, has been investigated for other chlorinated compounds. nih.gov

Another critical mechanism is the covalent binding of the chemical or its reactive metabolites to cellular macromolecules such as proteins and DNA. nih.gov Such binding can lead to enzyme inhibition, disruption of cellular signaling, and genotoxicity. The investigation of these interactions is crucial for understanding the ultimate toxic effects.

Disruption of cellular signaling pathways is also a common mechanism of toxicity. This can involve the alteration of key signaling molecules, such as kinases and phosphatases, or interference with receptor-mediated signaling. For example, changes in intracellular chloride concentration have been shown to affect processes like apoptosis. nih.gov

The table below outlines some of the key molecular mechanisms that could be investigated for this compound.

Table 2: Potential Molecular Mechanisms of Cellular Perturbation by this compound

Molecular MechanismDescriptionPotential Consequences
Oxidative Stress Imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.Lipid peroxidation, protein oxidation, DNA damage, apoptosis.
Covalent Binding Formation of stable chemical bonds between the compound or its metabolites and cellular macromolecules.Enzyme inhibition, protein dysfunction, DNA adduct formation, mutagenicity.
Mitochondrial Dysfunction Impairment of mitochondrial function, leading to reduced ATP production and increased ROS generation.Cellular energy crisis, initiation of apoptosis.
Disruption of Ion Homeostasis Alteration of intracellular concentrations of ions such as chloride and calcium.Cell swelling, activation of degradative enzymes, apoptosis. researchgate.net
Inflammatory Signaling Activation of pro-inflammatory pathways, such as the NF-κB pathway.Release of cytokines and chemokines, recruitment of immune cells.

Characterization of Reactive Metabolites and Their Biological Interactions

Many chemicals exert their toxic effects not in their original form, but through the formation of reactive metabolites during metabolic processes in the body. The liver is the primary organ of metabolism, where enzymes such as the cytochrome P450 (CYP) family play a key role in modifying foreign compounds.

For this compound, metabolic transformation could potentially lead to the formation of even more reactive intermediates. While specific metabolic pathways for this compound have not been detailed in the literature, it is plausible that it could undergo hydrolysis to form chlorodifluoroacetic acid. Further metabolism could lead to the formation of reactive species that can covalently bind to cellular macromolecules.

The identification and characterization of reactive metabolites are critical for understanding the full toxicological profile of a compound. This typically involves in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies to confirm the presence of these metabolites and their adducts with proteins or DNA. The formation of protein adducts by reactive acyl glucuronides of other drugs has been studied as a potential mechanism for immune-mediated toxicities. nih.govnih.gov

Table 3: Hypothetical Reactive Metabolites of this compound and Their Potential Biological Interactions

Parent CompoundPotential Metabolic PathwayHypothetical Reactive MetabolitePotential Biological Interaction
This compoundHydrolysisChlorodifluoroacetic acidAlteration of intracellular pH, potential for further metabolism.
This compoundGlutathione conjugationGlutathione conjugateDetoxification pathway, but can sometimes lead to reactive intermediates.
This compoundEnzymatic dehalogenationAcyl radicalCovalent binding to proteins and lipids, initiation of lipid peroxidation.

Advanced Methodologies for Understanding Toxicological Pathways

The field of toxicology is continually evolving with the development of advanced analytical and computational methods. These technologies, often referred to as "omics," allow for a global and unbiased assessment of the changes occurring within a biological system following chemical exposure.

Genomics and Transcriptomics: These approaches analyze changes in gene expression at the DNA and RNA level, respectively. They can identify entire pathways that are perturbed by a toxicant, providing a comprehensive view of the cellular response. nih.gov

Proteomics: This is the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomics can identify protein adducts formed by reactive chemicals and reveal changes in protein networks that underlie toxic responses. nih.gov

Computational Toxicology: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to predict the toxicological properties of a chemical based on its structure. These models can help to prioritize chemicals for further testing and to generate hypotheses about their mechanisms of action.

The integration of these advanced methodologies can provide a systems-level understanding of the toxicological pathways associated with a compound like this compound, from the initial molecular initiating events to the ultimate adverse outcomes.

Table 4: Advanced Methodologies for Toxicological Pathway Analysis

MethodologyDescriptionApplication in this compound Toxicology
Genomics/Transcriptomics Analysis of genome-wide changes in gene expression.Identification of genes and pathways regulated by the compound, providing insights into its mode of action.
Proteomics Large-scale analysis of proteins and their modifications.Identification of protein targets of the compound, characterization of protein adducts, and analysis of perturbed protein networks.
Metabolomics Comprehensive analysis of metabolites in a biological system.Identification of metabolic pathways of the compound, characterization of its metabolic footprint, and assessment of metabolic disruption.
Computational Modeling Use of computer-based models to predict toxicity.Prediction of potential toxicity based on chemical structure, and simulation of metabolic pathways and toxicological effects.

Q & A

Q. What are the established synthetic routes for chlorodifluoroacetyl chloride, and what experimental parameters are critical for optimizing yield?

this compound is primarily synthesized via two pathways:

  • Gas-phase reactions : Atomic chlorine reacts with halogenated alkenes (e.g., tetrafluoroethylene) under controlled conditions. For example, Cl addition to CF₂=CF₂ forms intermediates like CClF₂CCl₂O, which decompose to yield this compound . Key parameters include temperature (200–400°C), pressure (1–5 atm), and Cl₂ concentration.
  • Pyrolysis of polychlorotrifluoroethylene (PCTFE) : Heating PCTFE at 347–418°C in air produces this compound alongside carbonyl fluoride and other fluorinated byproducts. Yield depends on temperature gradients and oxygen availability .

Methodological Tip : Use inline FTIR or GC-MS to monitor reaction progress and optimize residence time for intermediate stabilization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • FTIR : Identify functional groups via C=O stretching (~1800 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹).
  • NMR : ¹⁹F NMR (δ ~ -60 ppm for CF₂ groups) and ¹³C NMR (δ ~ 160 ppm for carbonyl carbon) confirm structure .
  • GC-MS : Electron ionization at 70 eV generates fragments like m/z 85 (CClF₂⁺) and m/z 99 (CCl₂F⁺) for structural validation .

Validation : Cross-reference with high-purity standards and quantify impurities using HPLC with UV detection (λ = 210 nm).

Q. How does this compound behave under varying storage conditions, and what protocols ensure its stability?

The compound hydrolyzes readily in humid environments, forming HCl and difluoroacetic acid. Stability protocols include:

  • Storage in anhydrous solvents (e.g., dry dichloromethane) under inert gas (N₂/Ar).
  • Use of molecular sieves or desiccants to control moisture.
  • Temperature control (-20°C to 0°C) to slow decomposition .

Analytical Monitoring : Conduct periodic Karl Fischer titration to measure water content and TGA to assess thermal degradation thresholds (>150°C).

Q. What analytical methods are recommended for detecting trace impurities or decomposition products in this compound?

  • Headspace GC-MS : Detect volatile byproducts like COF₂ or Cl₂ at ppm levels .
  • Ion Chromatography : Quantify hydrolyzed fluoride ions (F⁻) and chloride ions (Cl⁻) in aqueous phases .
  • Raman Spectroscopy : Non-destructive identification of crystalline impurities (e.g., unreacted PCTFE) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during fluorocarbon pyrolysis?

During PCTFE decomposition, radical intermediates (e.g., •CClF₂) combine with CO to form this compound. Competing pathways include:

  • Radical recombination : •CClF₂ + CO → ClF₂CCO• → ClF₂CCOCl.
  • Oxidative chlorination : CCl₂F₂ + O₂ → ClF₂COCl + ClO• .

Contradiction Note : Evidence conflicts on whether carbonyl fluoride (COF₂) coexists as a primary or secondary product, depending on oxygen partial pressure .

Q. How can computational chemistry models predict the electronic structure and reactivity of this compound?

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO-LUMO gaps ~5 eV), indicating electrophilic reactivity at the carbonyl carbon.
  • Molecular Dynamics : Simulate hydrolysis kinetics in explicit solvent models (e.g., water clusters) to predict activation energies .

Validation : Compare computed IR spectra with experimental data to refine basis sets.

Q. What decomposition pathways dominate under oxidative vs. inert atmospheres, and how do they influence byproduct profiles?

  • Oxidative Conditions : Major products include COF₂ (via C-Cl bond cleavage) and Cl₂ (radical termination). Minor products like ClF₂CCOF form via fluorine abstraction .
  • Inert Atmospheres : Dominant pathway is dimerization to (ClF₂CO)₂, with traces of ClF₂CClO from Cl migration .

Methodological Insight : Use isotopic labeling (¹⁸O₂) in MS studies to track oxygen incorporation pathways.

Q. What role does this compound play in catalytic fluorination reactions, and how can its reactivity be modulated?

The compound acts as a fluorinating agent in Pd-catalyzed C-F bond formation. Key factors:

  • Solvent Effects : Higher yields in polar aprotic solvents (e.g., DMF) due to stabilization of transition states.
  • Catalyst Design : Use Pd(0) complexes with electron-rich ligands (e.g., PPh₃) to enhance oxidative addition .

Challenge : Competing hydrolysis requires strict anhydrous conditions and fast kinetics.

Q. How can thermodynamic properties (e.g., ΔHf°, vapor pressure) be experimentally determined for this compound?

  • Bomb Calorimetry : Measure enthalpy of formation (ΔHf°) by combusting the compound in O₂ and quantifying heat release.
  • Vapor Pressure : Use static or dynamic gas saturation methods with temperature-controlled cells (20–100°C) .

Data Gap : Limited experimental values necessitate extrapolation from analogous compounds (e.g., trifluoroacetyl chloride) .

Q. How can contradictions in reported formation pathways (e.g., gas-phase vs. pyrolysis routes) be resolved methodologically?

  • Isotopic Tracer Studies : Introduce ³⁶Cl-labeled reactants to distinguish between Cl migration and radical recombination pathways.
  • Cross-Validation : Compare product ratios (e.g., COF₂/ClF₂COCl) across different reactor designs (flow vs. batch) to isolate kinetic vs. thermodynamic control .

Q. Tables for Key Data

Property Method Conditions Value Reference
Thermal Stability ThresholdTGAN₂ atmosphere, 10°C/minDecomposition onset: 150°C
Hydrolysis Rate ConstantKinetic UV-VisH₂O/CH₂Cl₂, 25°Ck=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}
Vapor PressureGas Saturation25°C45 mmHg

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.